4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
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Overview
Description
"4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide" is a complex organic compound with potential applications in various scientific research fields. This compound's structure suggests its utility in medicinal chemistry, possibly as an intermediate in the synthesis of pharmaceuticals or as a bioactive molecule itself.
Mechanism of Action
Target of Action
The primary target of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is currently unknown
Biochemical Pathways
Without knowledge of the compound’s specific target, it is challenging to determine the exact biochemical pathways it affects . Once the target is identified, it will be possible to map out the biochemical pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . These effects can be determined through experimental studies once the target and mode of action are identified.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions The general synthetic route might start with the formation of the tetrahydroquinoline core through a cyclization reaction
Industrial Production Methods
Industrial-scale production would likely involve optimized versions of these synthetic routes, focusing on yield, efficiency, and cost-effectiveness. Techniques like flow chemistry could be employed to enhance reaction rates and safety. Catalysts might be used to lower activation energies and improve selectivity for the desired product.
Chemical Reactions Analysis
Types of Reactions it Undergoes
This compound can undergo several types of reactions, including:
Oxidation and Reduction: : The tetrahydroquinoline core can be oxidized to the corresponding quinoline, and conversely, reduced to more saturated forms.
Substitution Reactions: : The methoxy and sulfonyl groups can be subject to nucleophilic or electrophilic substitution.
Hydrolysis: : The benzamide moiety can be hydrolyzed to release the carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophiles such as halides or electrophiles like alkylating agents.
Hydrolysis: : Acidic or basic aqueous solutions.
Major Products Formed
The major products formed from these reactions can range from simpler derivatives of the original compound to complex rearrangement products, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it a versatile building block.
Biology and Medicine
In biology and medicine, it may have potential as a bioactive molecule. Its structure suggests it could interact with biological targets, possibly as an enzyme inhibitor or receptor agonist/antagonist. Research could explore its effects on cell lines, enzyme activity, or animal models to determine its pharmacological properties.
Industry
Industrially, this compound might find applications in the development of new materials or as a specialty chemical in various processes, depending on its stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-[1-(butane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Similar structure with butane instead of propane.
4-ethoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide: : Ethoxy group instead of methoxy.
4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]benzamide: : Isoquinoline core instead of quinoline.
Highlighting its Uniqueness
What sets 4-methoxy-N-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide apart is its unique combination of functional groups, offering a diverse range of chemical reactivity and potential biological activity. Its particular structure allows for specific interactions that may not be as effectively replicated by other similar compounds.
Properties
IUPAC Name |
4-methoxy-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-3-13-27(24,25)22-12-4-5-15-6-9-17(14-19(15)22)21-20(23)16-7-10-18(26-2)11-8-16/h6-11,14H,3-5,12-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SULYDMLJPNTWNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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